molecular formula C17H27NO2 B2986011 4-(2,4-dimethylphenoxy)-N-pentylbutanamide CAS No. 691387-76-5

4-(2,4-dimethylphenoxy)-N-pentylbutanamide

Cat. No.: B2986011
CAS No.: 691387-76-5
M. Wt: 277.408
InChI Key: UFWIZPNNDZRRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethylphenoxy)-N-pentylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 2,4-dimethylphenoxy group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenoxy)-N-pentylbutanamide typically involves the reaction of 2,4-dimethylphenol with a suitable butanoyl chloride derivative in the presence of a base to form the intermediate 2,4-dimethylphenoxybutanoyl chloride. This intermediate is then reacted with pentylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenoxy)-N-pentylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where halogenation or alkylation can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-(2,4-Dimethylphenoxy)-N-pentylbutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenoxy)-N-pentylbutanamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethylphenoxy)-N-hexylbutanamide: Similar structure with a hexyl chain instead of a pentyl chain.

    2,4-Dimethylphenoxyacetic acid: Contains a carboxylic acid group instead of an amide group.

    2,4-Dimethylphenoxyethanol: Contains an alcohol group instead of an amide group.

Uniqueness

4-(2,4-Dimethylphenoxy)-N-pentylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,4-dimethylphenoxy group enhances its hydrophobicity and potential for interaction with lipid membranes, while the pentyl chain provides flexibility and the amide group offers opportunities for hydrogen bonding.

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)-N-pentylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-4-5-6-11-18-17(19)8-7-12-20-16-10-9-14(2)13-15(16)3/h9-10,13H,4-8,11-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIZPNNDZRRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCCOC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.